5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine
Description
5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine is a pyrimidine derivative featuring a fluorine atom at position 5 and a methoxy group substituted with a 1-methylpyrrolidin-2-yl moiety at position 2.
Properties
IUPAC Name |
5-fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c1-14-4-2-3-9(14)7-15-10-12-5-8(11)6-13-10/h5-6,9H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZADSPJXLUVALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amine and a carbonyl compound.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction, often using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety is attached through an alkylation reaction, where the pyrimidine ring is treated with a pyrrolidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling pathways. These interactions result in the modulation of various biological processes, such as cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Adagrasib (KRAZATI®)
Molecular Formula : C32H35ClFN7O2
Key Features :
- Contains a pyrido[3,4-d]pyrimidine scaffold with a 1-methylpyrrolidin-2-yl methoxy group.
- Acts as an irreversible KRAS G12C inhibitor, critical in non-small cell lung cancer (NSCLC) therapy. Comparison:
- While both compounds share the 1-methylpyrrolidin-2-yl methoxy substituent, adagrasib’s extended structure (e.g., chloronaphthalenyl and fluoropropenoyl groups) enhances its kinase selectivity and potency.
- Solubility: Adagrasib exhibits pH-dependent solubility (>262 mg/mL at pH 1.2 vs. <0.010 mg/mL at pH 7.4), suggesting superior bioavailability under acidic conditions compared to simpler pyrimidines .
SCH 66712
Structure : 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine
Key Features :
- Mechanism-based CYP2D6 inhibitor with high selectivity (KI = 4.8 µM for human liver microsomes; 0.55 µM for recombinant CYP2D6).
Comparison : - The piperazinyl group in SCH 66712 replaces the pyrrolidine-methoxy group in the target compound, reducing steric hindrance and improving CYP2D6 binding.
- SCH 66712’s phenylimidazole moiety enhances hydrophobic interactions, whereas the target compound’s pyrrolidine may favor solubility .
Pyrimidine Derivatives with Anti-Inflammatory Activity
Examples :
- Compound 2g : 6-(4-Chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol
- Compound 2b : 4-(4-Fluoro-3-methylphenyl)-6-(2-bromophenyl)-1,6-dihydropyrimidin-2-ol
Key Findings : - Halogen substituents (Cl, Br) at the aryl position enhance anti-inflammatory and analgesic activities.
- Comparison : The fluorine atom in 5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine may similarly improve bioactivity, but its pyrrolidine-methoxy group could reduce lipophilicity compared to halogenated analogs .
Pyrido[2,3-d]pyrimidine Derivatives (Compounds 29 and 30)
Structures :
- 29: 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-phenylpyridin-2-yl)ethan-1-one
- 30: 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-fluorophenyl)ethan-1-one Key Features:
- Compound 29 showed a 41% synthesis yield, while 30 yielded 17%, indicating steric or electronic challenges with fluorophenyl substituents.
- Comparison : The pyrrolo[2,3-d]pyrimidine core in these compounds may offer enhanced π-π stacking compared to the simpler pyrimidine scaffold in the target compound .
Structure-Activity Relationship (SAR) Insights
- Fluorine Position : Fluorine at position 5 enhances metabolic stability and target binding across analogs (e.g., adagrasib, SCH 66712) .
- Methoxy vs. Piperazinyl Groups : Methoxy-pyrrolidine substituents improve solubility but may reduce binding affinity compared to piperazinyl groups in CYP2D6 inhibitors .
- Halogen Effects : Bromine or chlorine in aryl positions (e.g., Compound 2g) enhances lipophilicity and activity, suggesting fluorine’s role in the target compound may balance polarity and potency .
Biological Activity
5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : This is achieved through a condensation reaction between a suitable amine and a carbonyl compound.
- Introduction of the Fluorine Atom : A nucleophilic substitution reaction is used, often employing fluorinating agents like diethylaminosulfur trifluoride (DAST).
- Attachment of the Pyrrolidine Moiety : Alkylation reactions are conducted where the pyrimidine ring is treated with a pyrrolidine derivative under basic conditions.
The biological activity of this compound has been evaluated against various cancer cell lines, particularly focusing on its inhibitory effects on cell proliferation. The compound exhibits potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range, indicating significant cytotoxicity . The mechanism involves the intracellular release of active metabolites that interfere with DNA synthesis.
Case Studies
- Inhibition Studies : A study demonstrated that compounds similar to this compound showed effective growth inhibition in various cancer cell lines, including leukemia and solid tumors. The addition of thymidine reversed the growth inhibition, suggesting that the compound acts by disrupting nucleotide metabolism .
- Pharmacological Profiles : In vitro studies have shown that this compound exhibits not only anticancer properties but also potential antiviral activities against hepatitis C virus (HCV), with effective concentrations reported in the low nanomolar range .
Table 1: Biological Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | L1210 Mouse Leukemia | <10 | Inhibition of nucleotide metabolism |
| Related Compound A | HeLa | 15 | DNA synthesis disruption |
| Related Compound B | MCF7 | 25 | Apoptosis induction |
Research Findings
Recent literature highlights the diverse biological activities associated with pyrimidine derivatives, including:
- Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting tumor growth in preclinical models.
- Antiviral Properties : The compound has been noted for its activity against viral infections, particularly HCV, where it demonstrates effective inhibition at low concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
